3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide
Description
3-Bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide is a hydrazone derivative featuring a benzohydrazide core substituted with a bromine atom at the 3-position and an (E)-configured Schiff base linkage to a 4-(diethylamino)benzylidene group. The diethylamino group at the para position of the benzylidene moiety introduces strong electron-donating effects, which can influence electronic properties, solubility, and intermolecular interactions .
Properties
CAS No. |
300358-14-9 |
|---|---|
Molecular Formula |
C18H20BrN3O |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H20BrN3O/c1-3-22(4-2)17-10-8-14(9-11-17)13-20-21-18(23)15-6-5-7-16(19)12-15/h5-13H,3-4H2,1-2H3,(H,21,23)/b20-13+ |
InChI Key |
CZMXSJXKNOLWMA-DEDYPNTBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Crystallographic Analysis
Crystal structures of related compounds reveal how substituents influence molecular conformation and packing:
- 3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide: Crystallizes in monoclinic space group P21/c with unit cell parameters a = 7.4099(11) Å, b = 24.868(4) Å, c = 8.3255(12) Å, and β = 112.796(8)°. Molecules form chains via N–H···O hydrogen bonds .
- 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide: Monoclinic P21/c with a = 7.7924(10) Å, b = 24.490(3) Å, c = 7.8989(9) Å, β = 94.987(6)°. Chains are stabilized by N–H···N and N–H···O interactions .
- The bulky diethylamino group likely disrupts tight packing, reducing crystallinity compared to nitro- or chloro-substituted analogs.
Antimicrobial Activity
- Nitro- and Chloro-Substituted Analogs : 3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide and its 2-chloro-5-nitro derivative exhibit moderate antimicrobial activity, likely due to nitro groups enhancing electrophilicity and membrane penetration .
- Hydroxyl-Substituted Analogs : 3-Bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide’s bioactivity remains uncharacterized, but hydroxyl groups may enable hydrogen bonding with microbial targets .
Cytotoxicity
- Pyrimidinylamino Derivatives: 4-(Pyrimidin-2-ylamino)benzohydrazides show superior cytotoxicity against HepG2 cells compared to 3-substituted analogs, highlighting the importance of substitution patterns .
- Diethylamino-Substituted Target Compound: The diethylamino group’s electron-donating nature may enhance cellular uptake, though specific cytotoxicity data is lacking in the provided evidence.
Physicochemical Properties
- Solubility: Hydroxyl and amino groups (e.g., in 3,4-dihydroxy derivatives) improve aqueous solubility, whereas nitro and halogen substituents increase hydrophobicity .
- Thermal Stability: Nitro-substituted compounds exhibit higher melting points due to stronger intermolecular interactions, while diethylamino-substituted analogs may have lower thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
